molecular formula C23H24N2O B12891311 1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone CAS No. 80221-76-7

1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone

Katalognummer: B12891311
CAS-Nummer: 80221-76-7
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: YMGAGSTYUIHUTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a quinoline moiety with a piperidine ring, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Final Coupling: The final step involves coupling the quinoline-piperidine intermediate with an ethanone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperidine: A basic structure that forms the backbone of many pharmaceuticals.

Uniqueness

1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone is unique due to its combined quinoline and piperidine structure, which may confer enhanced biological activity and specificity compared to simpler analogs.

Eigenschaften

CAS-Nummer

80221-76-7

Molekularformel

C23H24N2O

Molekulargewicht

344.4 g/mol

IUPAC-Name

1-(6-methyl-2-phenylquinolin-4-yl)-2-piperidin-4-ylethanone

InChI

InChI=1S/C23H24N2O/c1-16-7-8-21-19(13-16)20(23(26)14-17-9-11-24-12-10-17)15-22(25-21)18-5-3-2-4-6-18/h2-8,13,15,17,24H,9-12,14H2,1H3

InChI-Schlüssel

YMGAGSTYUIHUTH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)CC3CCNCC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.